molecular formula C9H10O B2756496 Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one CAS No. 61286-88-2

Spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one

Cat. No.: B2756496
CAS No.: 61286-88-2
M. Wt: 134.178
InChI Key: XHZIBWHRSQRRHH-UHFFFAOYSA-N
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Description

Spiro[bicyclo[320]hept-2-ene-4,1’-cyclopropane]-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[320]hept-2-ene core fused with a cyclopropane ring at the 4,1’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one typically involves the cycloisomerization of suitable precursors. One common method includes the transition metal-catalyzed cycloisomerization of 1,6-enynes, using catalysts such as platinum(II) or gold(I) . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .

Industrial Production Methods

Industrial production of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one may involve large-scale cycloisomerization processes, utilizing robust and efficient catalysts to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[3.2.0]hept-2-ene-6,2’-[1,3]dioxolane]
  • Spiro[bicyclo[2.2.1]hept-2-ene-7,1’-cyclopropane]
  • Bicyclo[4.1.0]hept-2-en-6-one

Uniqueness

Spiro[bicyclo[3.2.0]hept-2-ene-4,1’-cyclopropane]-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and binding characteristics can be leveraged.

Properties

IUPAC Name

spiro[bicyclo[3.2.0]hept-2-ene-4,1'-cyclopropane]-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-7-5-6-1-2-9(3-4-9)8(6)7/h1-2,6,8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZIBWHRSQRRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C=CC3C2C(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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